2-(2-iso-Propoxyphenyl)ethanethiol
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Overview
Description
2-(2-iso-Propoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethanethiol chain, which is further connected to a phenyl ring substituted with an iso-propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iso-Propoxyphenyl)ethanethiol typically involves the reaction of 2-(2-iso-propoxyphenyl)ethanol with thiourea in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol compound .
Industrial Production Methods
Industrial production of thiols, including this compound, often involves the use of hydrosulfide anion (HS-) reacting with an appropriate alkyl halide. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-iso-Propoxyphenyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Scientific Research Applications
2-(2-iso-Propoxyphenyl)ethanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of oxidative stress.
Industry: Utilized in the production of self-healing materials and as an additive in lubricants and polymers .
Mechanism of Action
The mechanism of action of 2-(2-iso-Propoxyphenyl)ethanethiol involves its thiol group, which can undergo redox reactions, forming disulfides and interacting with various molecular targets. These interactions can modulate the activity of enzymes and proteins, particularly those involved in redox signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the phenyl and iso-propoxy groups.
2-Phenylethanethiol: Similar to 2-(2-iso-Propoxyphenyl)ethanethiol but lacks the iso-propoxy group.
2-(2-Methoxyphenyl)ethanethiol: Similar structure with a methoxy group instead of an iso-propoxy group.
Uniqueness
This compound is unique due to the presence of the iso-propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications compared to its simpler analogs .
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-9(2)12-11-6-4-3-5-10(11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNNLODZCEXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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